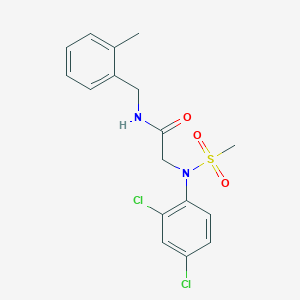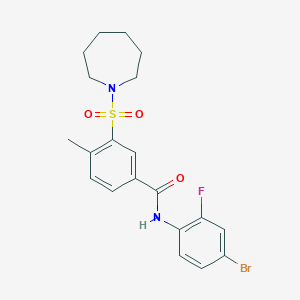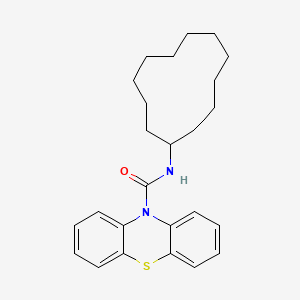![molecular formula C16H22N2O2S B12474712 1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B12474712.png)
1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
The synthesis of 1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxamide with 2-methylbenzyl chloride in the presence of a base to form the intermediate 1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine. This intermediate is then further reacted with acetic anhydride to yield the final product.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzyl derivatives.
Scientific Research Applications
1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its structural similarity to other bioactive piperidine derivatives, it is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial, anticancer, or analgesic activities.
Comparison with Similar Compounds
1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Lacks the sulfanyl and benzyl groups, making it less bioactive.
1-Benzylpiperidine: Contains a benzyl group but lacks the sulfanyl and carboxamide groups, resulting in different biological activities.
1-{[(2-Chlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxamide: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H22N2O2S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[2-[(2-methylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-2-3-5-14(12)10-21-11-15(19)18-8-6-13(7-9-18)16(17)20/h2-5,13H,6-11H2,1H3,(H2,17,20) |
InChI Key |
YOIONPSSTHFBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide](/img/structure/B12474636.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12474640.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B12474642.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12474647.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12474651.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12474659.png)


![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B12474669.png)
![3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12474670.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B12474672.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12474673.png)

![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12474689.png)
